molecular formula C7H12N4O B1464675 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine CAS No. 1249510-08-4

2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine

Cat. No. B1464675
M. Wt: 168.2 g/mol
InChI Key: VBDUKNRDDGJJLR-UHFFFAOYSA-N
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Description

“2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine” is a chemical compound that belongs to the class of 1,2,4-triazoles . Triazoles have become versatile antifungals to treat fungal infections in human healthcare and to control phytopathogenic fungi in agriculture .


Synthesis Analysis

The synthesis of this compound involves the construction of the triazole ring under flow conditions. This continuous, one-pot method is atom economical, highly selective, and environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound was ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .


Chemical Reactions Analysis

Triazoles show moderate to significant antifungal activity against various fungi and oomycetes in the concentration range from 1 to 50 µg/ml (0.003-2.1 μM) .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine” is 160.18 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. The exact mass is 160.074896272 g/mol .

Scientific Research Applications

  • Scientific Field: Anticancer Research

    • Summary of Application: Compounds similar to “2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine”, such as p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine, have been synthesized and tested for anticancer activity .
    • Methods of Application: The structures of these complexes were established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .
    • Results or Outcomes: These complexes showed anticancer activity when tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
  • Scientific Field: Green Chemistry

    • Summary of Application: A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported .
    • Methods of Application: This process features an efficient construction of the triazole ring under flow conditions. It is a continuous, one-pot method that is atom economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps .
    • Results or Outcomes: Compared to earlier batch routes, higher yields were achieved in a flow reactor. In addition, a highly-energetic intermediate could be controlled and handled in a safe manner .

properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-9-7(11-10-5)6-4-8-2-3-12-6/h6,8H,2-4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDUKNRDDGJJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 2
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 3
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 4
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 5
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 6
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine

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